5-ブロモチオフェン-2-スルホニルフルオリド

概要

説明

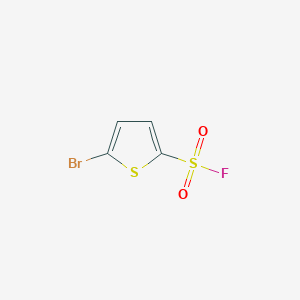

5-Bromothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFO2S2 . It has a molecular weight of 246.1 and is used in various chemical reactions .

Synthesis Analysis

5-Bromothiophene-2-sulfonyl fluoride can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-sulfonyl fluoride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a sulfonyl fluoride group and at the 5-position with a bromine atom .Chemical Reactions Analysis

5-Bromothiophene-2-sulfonyl fluoride can participate in various chemical reactions. For instance, it can be used to synthesize 5-arylthiophene-2-sulfonylacetamide derivatives . It can also be used in the preparation of various 5-arylthiophene-2-sulfonamides .Physical And Chemical Properties Analysis

5-Bromothiophene-2-sulfonyl fluoride is a solid compound that should be stored at temperatures between 2 and 8 degrees Celsius for optimal stability .科学的研究の応用

有機合成

5-ブロモチオフェン-2-スルホニルフルオリド: は、特に鈴木-宮浦カップリング反応による複雑な分子の構築において、有機合成における貴重な試薬です 。このプロセスは、医薬品、農薬、有機材料の合成における基本的なステップである、炭素-炭素結合の形成に不可欠です。

医薬品開発

創薬において、5-ブロモチオフェン-2-スルホニルフルオリドは、さまざまなスルホニル誘導体を合成するための前駆体として役立ちます 。これらの誘導体は、多くの場合、強力な生物活性を示し、新規治療薬の発見につながる可能性があるため、新薬開発に不可欠です。

材料科学

この化合物は、新素材の開発において役割を果たします。 ポリマーや小分子への組み込みにより、安定性の向上や新規機能などの材料特性の進歩につながる可能性があります .

分析化学

5-ブロモチオフェン-2-スルホニルフルオリド: は、分析化学において、標準品や試薬の合成に使用されます。 これらは、さまざまな化学物質の同定と定量に役立つ分析方法の開発に不可欠です .

環境科学

環境科学では、5-ブロモチオフェン-2-スルホニルフルオリドの誘導体を用いて、分解プロセスや含硫黄有機化合物の環境運命を研究することができます .

生化学

この化合物は、生化学において、酵素結合部位の研究や機能的に重要なタンパク質残基の評価に用いられるプローブとして使用されるスルホニルフルオリドの合成に利用されます 。これらの研究は、酵素のメカニズムに関する洞察を提供し、阻害剤の設計に役立ちます。

作用機序

Target of Action

5-Bromothiophene-2-sulfonyl fluoride is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and 5-Bromothiophene-2-sulfonyl fluoride serves as a key reagent . The primary targets of this compound are the organoboron reagents involved in the reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . 5-Bromothiophene-2-sulfonyl fluoride plays a crucial role in these processes .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a critical biochemical pathway in which 5-Bromothiophene-2-sulfonyl fluoride is involved . This reaction is widely applied in various fields due to its mild and functional group tolerant reaction conditions . The success of this reaction is largely attributed to the stability and environmental benignity of the organoboron reagents .

Result of Action

The primary result of the action of 5-Bromothiophene-2-sulfonyl fluoride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a cornerstone in the field of organic chemistry, enabling the synthesis of a wide range of complex organic compounds .

Safety and Hazards

生化学分析

Biochemical Properties

5-Bromothiophene-2-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of quorum sensing in Vibrio species . It interacts with enzymes, proteins, and other biomolecules, such as LuxR homologues in Vibrio species, which are master transcriptional regulators for quorum sensing . The compound binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in Vibrio vulnificus, altering its transcription regulatory activity .

Cellular Effects

5-Bromothiophene-2-sulfonyl fluoride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to attenuate quorum sensing-regulated phenotypes in Vibrio species, including virulence, motility/chemotaxis, and biofilm dynamics . These effects are mediated through the disruption of SmcR function, leading to changes in the expression of genes required for these cellular processes .

Molecular Mechanism

The molecular mechanism of 5-Bromothiophene-2-sulfonyl fluoride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ligand-binding pocket of SmcR, a LuxR homologue, altering the protein’s flexibility and transcription regulatory activity . This binding results in the dysfunction of SmcR, affecting the expression of the SmcR regulon required for virulence, motility/chemotaxis, and biofilm dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromothiophene-2-sulfonyl fluoride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 5-Bromothiophene-2-sulfonyl fluoride remains stable under specific storage conditions (2~8°C) and maintains its purity at 95% . Detailed information on its long-term effects in in vitro or in vivo studies is limited.

特性

IUPAC Name |

5-bromothiophene-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLKSNCDWSSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108158-00-5 | |

| Record name | 5-Bromothiophene-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

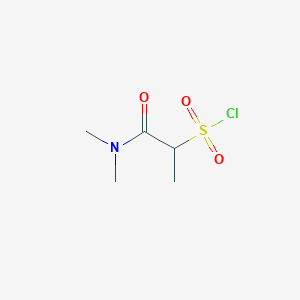

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

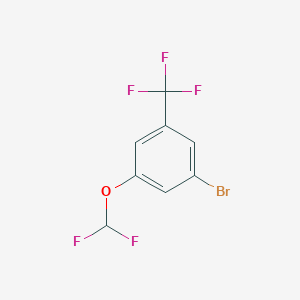

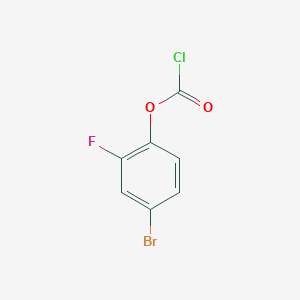

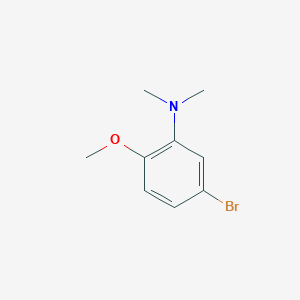

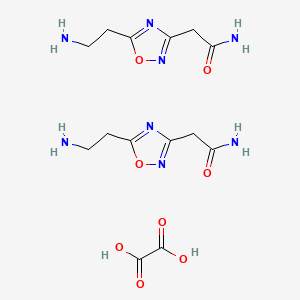

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)

![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)